



Application Note: Quantification of Tris(3-chloropropyl) phosphate in Biota

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Compound of Interest		
Compound Name:	tris(3-chloropropyl) phosphate	
Cat. No.:	B087136	Get Quote

Introduction

Tris(3-chloropropyl) phosphate (TCPP) is a high-production-volume organophosphate flame retardant and plasticizer used in a wide array of consumer and industrial products, including polyurethane foams, textiles, and plastics.[1][2][3] Its widespread use has led to its ubiquitous presence in the environment, with concerns about its potential for persistence, bioaccumulation, and adverse effects on living organisms.[4][5] Accurate quantification of TCPP in biological matrices is crucial for assessing exposure, understanding its toxicokinetics, and evaluating the associated risks to both wildlife and human health. This application note provides detailed protocols for the analysis of TCPP in biota, summarizing key quantitative data and outlining experimental workflows. TCPP is comprised of four isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant.[5][6]

Data Presentation

The following table summarizes the quantitative data for TCPP found in various biota.



Biota Sample	Concentration Range	Analytical Method	Reference
Rat and Mouse Plasma	5-70 ng/mL (LLOQ ~5 ng/mL)	GC-FPD	[2]
Rat and Mouse Plasma	LLOQ ~1.0 ng/mL	UPLC-MS/MS	[7]
Marine and River Fish	up to 646 ng/g lipid weight (lw)	TFC-LC-MS/MS	[8]
Benthic and Pelagic Fish	21.1 to 3510 ng/g lipid weight (lw) (as ΣΟΡΕs)	GC-MS	[9]

Note: Data on TCPP concentrations in a wider variety of biota is limited in the provided search results. The table reflects the available information.

Experimental Protocols

Accurate quantification of TCPP in complex biological matrices requires robust sample preparation to remove interfering substances, followed by sensitive instrumental analysis. The choice of method often depends on the specific matrix, required detection limits, and available instrumentation. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques.

Sample Preparation: Extraction and Cleanup

The primary challenge in analyzing biota samples is the high lipid content, which can interfere with the analysis and damage analytical instruments.[10] Therefore, a thorough extraction and cleanup procedure is essential.

Materials and Reagents:

- Homogenizer or ultrasonic bath
- Centrifuge



- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, C18, silica, Florisil)[4][7][11]
- Solvents: Toluene, Methanol, Acetonitrile, Hexane, Dichloromethane (DCM) (LC-MS or GC grade)[2][7][9]
- Internal Standards (e.g., isotopically labeled TCPP)[9]
- Nitrogen evaporator

Protocol for Fish Tissue (General Approach):

- Homogenization: Weigh approximately 1-5 g of homogenized fish tissue into a centrifuge tube.
- Internal Standard Spiking: Spike the sample with an appropriate internal standard solution to correct for matrix effects and variations in extraction efficiency.
- Extraction:
 - Add a suitable extraction solvent or solvent mixture (e.g., hexane:acetone 1:1 v/v or dichloromethane).[9]
 - Homogenize or sonicate the sample for a sufficient time to ensure efficient extraction.[1][8]
 - Centrifuge the sample to separate the solid and liquid phases.
 - Collect the supernatant (the extract). Repeat the extraction process on the solid residue for exhaustive extraction.
- Lipid Removal (Cleanup):
 - Gel Permeation Chromatography (GPC): GPC is a common technique for separating lipids from the analytes of interest based on size exclusion.[10]
 - Solid Phase Extraction (SPE): Pass the extract through a series of SPE cartridges to remove lipids and other interferences. A combination of different sorbents like silica, Florisil, or C18 may be used for effective cleanup.[7][11] For example, a multi-layer silica gel column with different acid/base treatments can be effective.



- Dispersive Solid-Phase Extraction (d-SPE): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, often followed by d-SPE with sorbents like C18 and graphitized carbon black, can also be used for cleanup.[12]
- Concentration: Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis (e.g., methanol for LC-MS, hexane for GC-MS).[7]

Instrumental Analysis

A. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly selective and sensitive technique for the analysis of semi-volatile compounds like TCPP.[9]

Instrumentation:

- Gas Chromatograph with a tandem mass spectrometer (GC-MS/MS)
- Capillary column (e.g., DB-5ms or equivalent)

Typical GC-MS/MS Parameters:

Parameter	Setting
Injector Temperature	250 - 280 °C
Oven Program	Start at 60-80°C, ramp to 280-300°C
Carrier Gas	Helium
Ionization Mode	Electron Ionization (EI)
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for TCPP (example): The specific precursor and product ions should be optimized for the instrument used.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



LC-MS/MS is suitable for the analysis of more polar and thermally labile compounds and can offer high sensitivity and specificity.[8][13][14]

Instrumentation:

- Liquid Chromatograph with a tandem mass spectrometer (LC-MS/MS)
- C18 reversed-phase column

Typical LC-MS/MS Parameters:

Parameter	Setting
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Methanol or Acetonitrile with 0.1% formic acid
Flow Rate	0.2 - 0.5 mL/min
Ionization Mode	Electrospray Ionization (ESI), positive mode
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for TCPP (example): The specific precursor and product ions should be optimized for the instrument used.

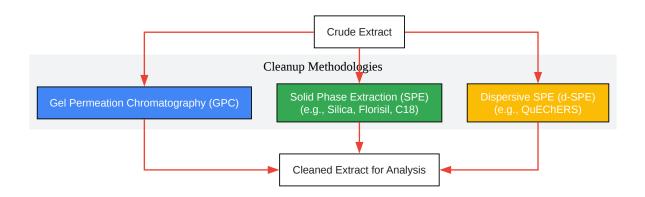
Visualizations



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Caption: Experimental workflow for TCPP quantification in biota.



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Caption: Common cleanup techniques for lipid removal from biota extracts.

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